1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone
Description
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1-(5-methoxybenzimidazol-1-yl)ethanone |
InChI |
InChI=1S/C10H10N2O2/c1-7(13)12-6-11-9-5-8(14-2)3-4-10(9)12/h3-6H,1-2H3 |
InChI Key |
PWFQBNYDCVSWMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=NC2=C1C=CC(=C2)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone typically follows these key steps:
- Construction of the benzimidazole core with a methoxy substituent at the 5-position.
- N1-substitution via acylation to introduce the ethanone moiety.
- Purification and characterization of the final product.
Preparation of 5-Methoxy-1H-benzimidazole Intermediate
The 5-methoxy substitution on the benzimidazole ring is introduced early in the synthesis, often starting from appropriately substituted o-phenylenediamine derivatives or related precursors.
- Starting from 4-methoxyaniline or 5-methoxy-o-phenylenediamine, cyclization with formic acid or aldehydes under acidic conditions yields 5-methoxy-1H-benzimidazole.
- Alternative nitration and reduction steps can be used to introduce the methoxy group regioselectively on the benzimidazole ring.
- Nitration of 5-methoxy-1H-benzimidazol-2(3H)-one with 4M nitric acid at 0–20 °C for 4 hours yields mono-nitro derivatives, which can be further methylated to obtain methoxy-substituted benzimidazoles with good yields (23–36%).
- Alkylation of benzimidazolone intermediates with methyl iodide in anhydrous DMF at 0 °C to ambient temperature provides methylated benzimidazoles in excellent yields.
N1-Acylation to Form this compound
The key step to obtain the ethanone substituent at the N1 position involves acylation of the benzimidazole nitrogen.
- Reaction of 5-methoxy-1H-benzimidazole with acetyl chloride or acetic anhydride under basic or neutral conditions.
- Use of methyl magnesium bromide (Grignard reagent) on benzimidazole carboxamide derivatives to form the ethanone group.
- A solution of 5-methoxy-1H-benzimidazole derivative in anhydrous tetrahydrofuran (THF) is treated with methyl magnesium bromide (3 M in diethyl ether) dropwise at 0 °C under inert atmosphere. The reaction is stirred for several hours, then quenched and worked up to yield the ethanone-substituted product with yields around 87.6%.
Data Table: N1-Acylation Reaction Conditions and Yields
Alternative Synthetic Routes and Functionalization
- Benzimidazole derivatives with methoxy groups can be synthesized via nucleophilic substitution reactions involving potassium carbonate and methyl iodide in DMF, followed by purification through recrystallization.
- Refluxing benzimidazole intermediates with acetylating agents in the presence of bases like triethylamine or potassium carbonate facilitates N1-acetylation.
- The use of carbonyl diimidazole (CDI) as a coupling reagent in THF at 50 °C has been reported for related benzimidazolone derivatives, which can be adapted for benzimidazole acylation.
Purification and Characterization
- The crude product is typically purified by recrystallization from ethanol or ethanol-water mixtures.
- Characterization is performed using 1H-NMR, FT-IR, and mass spectrometry.
- Typical 1H-NMR signals for the ethanone group include a singlet around 2.5 ppm (methyl protons) and aromatic protons between 6.8–7.5 ppm.
- FT-IR spectra show characteristic carbonyl stretching bands near 1650–1700 cm⁻¹.
Summary Table of Preparation Methods
| Step | Method/Conditions | Key Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| Benzimidazole core synthesis | Cyclization of 5-methoxy-o-phenylenediamine | Formic acid, aldehydes | 70–85 | Acidic conditions, reflux |
| Nitration and methylation | Nitration with 4M HNO3, methyl iodide alkylation | 4M HNO3, MeI, DMF | 23–36 / 85 | For methoxy substitution and methylation |
| N1-Acylation | Reaction with methyl magnesium bromide or Ac2O | MeMgBr (3M in Et2O), THF | 87.6 | Inert atmosphere, 0–20 °C |
| Purification | Recrystallization | Ethanol, ethanol-water | — | Yields depend on purity |
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of derivatives related to 1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone. For instance, a series of 5-methoxy derivatives were synthesized and evaluated for their efficacy against yohimbine-induced seizures. These compounds demonstrated significant anticonvulsant activity, suggesting that structural modifications of the benzimidazole framework can enhance therapeutic effects. The study indicated that the presence of specific functional groups could be crucial for improving anticonvulsant efficacy compared to standard drugs like diazepam .
Anticancer Potential
Another area of research involves the anticancer properties of benzimidazole derivatives. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have reported that these compounds can target specific signaling pathways involved in tumor growth, making them candidates for further development as anticancer agents .
Neuropharmacology
The neuropharmacological applications of this compound extend beyond anticonvulsant effects. Research indicates that this compound may modulate neurotransmitter systems, potentially offering benefits in treating neurological disorders such as anxiety and depression. The interaction with serotonin receptors has been particularly noted, which could lead to novel therapeutic strategies for mood disorders .
Material Science
In addition to biological applications, this compound has been explored in material science. Its unique chemical structure allows it to be incorporated into polymers and other materials, enhancing their properties. For example, studies suggest that incorporating benzimidazole derivatives can improve the thermal stability and mechanical strength of polymeric materials, making them suitable for various industrial applications .
Summary of Key Findings
Mechanism of Action
The mechanism of action of 1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzimidazole derivatives with ethanone substituents exhibit diverse biological activities depending on their substituents. Below is a detailed comparison:
Stability and Reactivity Insights
- Acetyl Group Vulnerability: The acetyl group in 1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone and analogs is prone to removal under basic conditions, limiting alkylation efficiency. Piperidine and KOH accelerate deacetylation, whereas hydrazine hydrate causes hydrolysis .
- Substituent Effects : Electron-donating groups (e.g., methoxy) improve stability and antioxidant activity, while electron-withdrawing groups (e.g., dichlorophenyl) enhance antifungal potency .
Research Findings and Implications
Antimicrobial Potential: Triazolylmethoxy derivatives (e.g., 4b, 4d) demonstrate superior antibacterial activity compared to methoxy analogs, likely due to enhanced membrane penetration from the triazole moiety .
Anticancer Applications : Thioether-linked benzimidazoles show promise against colon and breast cancer cells, with IC₅₀ values competitive with doxorubicin in preliminary assays .
Synthetic Optimization: Protecting the acetyl group during alkylation (e.g., using non-basic conditions) is critical for retaining functionality in derivatives .
Biological Activity
1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone, a compound derived from benzimidazole, has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly its antimicrobial and anticancer properties.
Synthesis and Structural Characterization
The compound is synthesized through a series of reactions involving 2-(1-methyl-1H-benzo[d]imidazol-2-yl)aniline and 2-hydroxy-3-methoxybenzaldehyde (o-vanillin), typically yielding a yellow powder with high purity. The synthesis involves condensation followed by recrystallization, achieving yields of up to 95% . The structural elucidation is confirmed through techniques such as NMR and infrared spectroscopy, revealing key functional groups that contribute to its biological activity.
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 2-(1-methyl-1H-benzo[d]imidazol-2-yl)aniline, o-vanillin | Ethanol, reflux | 95% |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. Notably, it has demonstrated significant activity against Mycobacterium tuberculosis (Mtb), both drug-resistant and susceptible strains. The minimum inhibitory concentration (MIC) values indicate potent antimicrobial effects, comparable to established antibiotics .
Case Study: Antimicrobial Efficacy
In a comparative study, the compound was tested against several strains of Mtb. Results showed an MIC of , indicating its potential as a therapeutic agent in treating tuberculosis .
Anticancer Activity
The compound also exhibits promising anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast cancer cells (T-47D). Flow cytometric analysis revealed that treatment with the compound increased the S-phase population from 14% to 18%, suggesting an interruption in the cell cycle progression .
Table 2: Anticancer Activity Overview
| Cell Line | IC50 (µM) | Effect on Cell Cycle |
|---|---|---|
| T-47D | 5.35 | Increased S-phase |
| A549 | Not reported | Not reported |
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in critical pathways such as DNA replication and repair mechanisms. The presence of the benzimidazole moiety is significant as it is known to enhance binding affinity to target proteins involved in these pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
